Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate
Description
Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives
Properties
Molecular Formula |
C16H26FNO4 |
|---|---|
Molecular Weight |
315.38 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3 |
InChI Key |
HZINXEXOXZZKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to fluorination and subsequent esterification reactions . The reaction conditions often include the use of specific reagents such as fluorinating agents and esterifying agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluorine atom and piperidine ring.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Shares the piperidine ring but has different substituents.
Uniqueness
Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate is unique due to the presence of the fluorine atom and the specific arrangement of functional groups
Biological Activity
Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Molecular Formula : CHFNO
Molecular Weight : 315.38 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C
Synthesis Overview
The synthesis of this compound typically involves several steps, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The process includes fluorination and esterification reactions to introduce the fluorine atom and the tert-butyl group respectively, enhancing the compound's stability and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways. This interaction can lead to altered cellular responses such as apoptosis, proliferation, or differentiation depending on the target .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, particularly against strains of Mycobacterium tuberculosis (Mtb). It has been reported to enhance the efficacy of existing tuberculosis treatments when used in combination therapies .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of MenA, an enzyme critical for the biosynthesis of menaquinone in bacteria. Inhibitors targeting MenA have shown promise in treating tuberculosis by disrupting the survival pathways of Mtb .
- Anti-inflammatory Properties : Some studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including tert-butyl 3-fluoro compounds, demonstrated significant activity against Mtb with IC50 values ranging from 13 to 22 μM. These findings highlight the potential for developing new anti-tuberculosis agents based on this scaffold .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that modifications in the piperidine ring significantly affect the biological activity of these compounds. The introduction of fluorine at specific positions has been correlated with enhanced potency against bacterial targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 315.38 g/mol |
| IUPAC Name | Tert-butyl 3-fluoro... |
| Antimicrobial Activity | IC50 = 13 - 22 μM |
| Enzyme Target | MenA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
